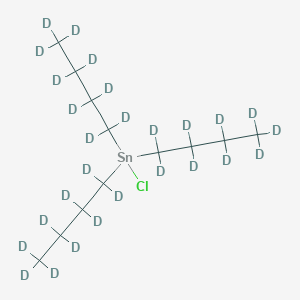

Tributyltin chloride-d27

Beschreibung

Eigenschaften

IUPAC Name |

chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFWCDSFPMHHS-FMYBXEBSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481426 | |

| Record name | Tributyltin chloride-d27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257647-76-9 | |

| Record name | Tributyltin chloride-d27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Characterization of Tributyltin Chloride D27

Methodologies for Deuteration of Tributyltin Compounds

The synthesis of deuterated organotin compounds, including tributyltin chloride-d27, can be approached through several methodologies. One common strategy involves the use of a deuterated Grignard reagent. For instance, a deuterated butylmagnesium halide can be reacted with a tin tetrahalide. The Grignard reagent is prepared from a deuterated butyl halide, which itself can be synthesized from the corresponding deuterated butanol.

Another approach involves the reaction of a primary halide hydrocarbyl compound with an organometallic composition containing SnL₃ moieties, where L represents a hydrolysable ligand like an amide or acetylide. wipo.int This method allows for the formation of monohydrocarbyl tin compounds which can be further manipulated. wipo.int Alternatively, reacting a Grignard reagent with SnL₄ in an organic solvent can also yield the desired deuterated organotin compound. wipo.int A versatile method for preparing allylic tributyltins involves the coupling of allylic halides with tributyltin chloride in the presence of magnesium in anhydrous tetrahydrofuran. orgsyn.org

For the specific synthesis of tributyltin deuteride (B1239839) (TBTD), a related deuterated organotin, a state-of-the-art method utilizes a cobalt(I)-mediated hydrogen/deuterium (B1214612) exchange reaction. This technique employs a paramagnetic cobalt complex to activate the Si-H bond in tributyltin hydride for isotopic exchange with deuterium gas. While not directly for the chloride, this highlights advanced catalytic approaches to deuteration. The synthesis of deuterated amines, another area where deuteration is critical, has seen the development of metal-free methods using ynamides with deuterated triflic acid and triethylsilane, showcasing the diversity of modern deuteration chemistry. nih.gov

Isotopic Purity and Chemical Assay Determination of this compound

The utility of this compound as an internal standard is directly dependent on its isotopic purity and chemical assay. Commercially available standards typically report high isotopic enrichment and chemical purity.

Isotopic Purity: The isotopic purity refers to the percentage of deuterium atoms in the molecule. For this compound, this is often specified as "atom % D". For example, a purity of 98 atom % D indicates that 98% of the hydrogen positions in the butyl chains are occupied by deuterium. sigmaaldrich.comsigmaaldrich.comcdnisotopes.comsigmaaldrich.com This high level of deuteration is crucial to minimize isotopic overlap with the non-deuterated analyte during mass spectrometric analysis. sigmaaldrich.comsigmaaldrich.com

Chemical Assay: The chemical assay, often determined by techniques like gas chromatography (GC), indicates the percentage of the desired compound in the material, excluding any solvents or impurities. sigmaaldrich.comsigmaaldrich.comcdnisotopes.com A typical chemical purity for commercially available this compound is around 96% or higher. sigmaaldrich.comsigmaaldrich.comcdnisotopes.comlgcstandards.com It is recommended that the chemical purity of the compound be re-analyzed after extended storage, for instance, after three years, to ensure its integrity. cdnisotopes.com

The following table summarizes typical purity specifications for this compound:

| Parameter | Typical Value | Source(s) |

| Isotopic Purity (atom % D) | 98% | sigmaaldrich.comsigmaaldrich.comcdnisotopes.comsigmaaldrich.com |

| Chemical Purity (CP) | ≥96% | sigmaaldrich.comsigmaaldrich.comcdnisotopes.comlgcstandards.com |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Deuterated Analogs

A suite of advanced analytical techniques is employed to confirm the structure, purity, and isotopic enrichment of this compound and other deuterated organotin compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are invaluable for confirming the extent and position of deuterium incorporation. lgcstandards.com The absence or significant reduction of proton signals in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum provide direct evidence of successful deuteration. Conformance to the expected structure is a key quality control check. lgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is fundamental for determining the molecular weight and isotopic distribution. lgcstandards.combiosynth.com A characteristic mass shift of M+27 is observed for this compound compared to its non-deuterated counterpart. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry can provide an accurate mass measurement, further confirming the elemental composition. lgcstandards.comlgcstandards.com

Chromatographic Techniques:

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is the primary technique for assessing the chemical purity of this compound. lgcstandards.comnih.gov It is also the principal method for its use as an internal standard in the analysis of organotin compounds in various samples. nih.govchromatographyonline.comchiron.nochiron.noepa.gov For volatile or semi-volatile organotins, GC provides excellent separation. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity and sensitivity for the determination of organotin compounds, including the use of deuterated internal standards for accurate quantification. researchgate.netanalchemres.org

Liquid Chromatography (LC): For less volatile or thermally labile organotin compounds, liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a valuable alternative. chromatographyonline.com

The use of deuterated internal standards like this compound is integral to many standardized methods for organotin analysis, such as those specified by the International Organization for Standardization (ISO). chromatographyonline.comchiron.nochiron.no These methods often involve a derivatization step, for example, with sodium tetraethylborate, to enhance the volatility of the organotin compounds for GC analysis. nih.govchiron.no

Advanced Analytical Methodologies Employing Tributyltin Chloride D27

Role of Tributyltin Chloride-d27 as an Internal Standard in Mass Spectrometry

This compound (TBT-d27) serves as a premier internal standard for the quantification of organotin compounds via mass spectrometry. smolecule.com Its chemical behavior is nearly identical to its non-deuterated counterpart, tributyltin (TBT), yet it is distinguishable by its higher mass. This property allows it to be added to a sample at the beginning of the analytical process. By tracking the recovery of TBT-d27, analysts can correct for the loss of the target analyte during complex extraction and cleanup procedures, as well as compensate for signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. smolecule.commdpi.commdpi.com

Isotope Dilution Mass Spectrometry (IDMS) Applications in Organotin Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically-labeled standard to a sample. TBT-d27 is an ideal standard for the IDMS analysis of tributyltin. gov.bc.cagov.bc.ca The method involves measuring the ratio of the signal from the naturally occurring analyte to that of the added isotopic standard.

Because the isotopic standard (TBT-d27) and the analyte (TBT) are affected equally by extraction inefficiencies and matrix effects, this ratio remains constant throughout the analytical procedure. This allows for highly accurate and precise concentration calculations, establishing IDMS as a definitive method for organotin analysis. nih.gov Regulatory methods for water and soil analysis often mandate quantitation by isotope dilution, specifically requiring the use of TBT-d27 when using GC-MS techniques for tributyltin determination. gov.bc.cagov.bc.ca

Surrogate Standard Applications in Environmental and Biological Matrices

In analytical chemistry, a surrogate standard is a compound added to a sample in a known amount before processing to monitor the efficiency of the analytical method for each specific sample. TBT-d27 is widely employed as a surrogate standard in the analysis of various environmental and biological matrices. analchemres.org

For instance, in the analysis of marine sediments and mussels, TBT-d27 is added to the freeze-dried samples before the extraction and derivatization steps. ropme.org Similarly, when analyzing soil or sediment, a known quantity of TBT-d27 solution is spiked into the sample aliquot prior to extraction. gov.bc.caanalchemres.org The recovery of the TBT-d27 at the end of the analysis provides a direct measure of the method's performance for that particular sample, enabling the correction of the final calculated concentration of the native organotin compounds. This approach is crucial for ensuring the reliability of data from complex samples like sediments, where the matrix composition can vary significantly. mdpi.comanalchemres.org

Development and Validation of Extraction and Measurement Procedures for Organotins

The use of TBT-d27 has been fundamental to the development and validation of robust methods for extracting and measuring organotin compounds from various samples.

Optimization of QuEChERS-based Extraction Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has been adapted for the analysis of organotins in solid samples like sediment. mdpi.commdpi.comnih.gov The use of an isotope-labeled internal standard such as TBT-d27 is critical to the success of this method, as it effectively mitigates the significant matrix effects that can occur in complex samples. mdpi.com

A typical QuEChERS procedure for sediment analysis involves adding a known quantity of TBT-d27 to a small sample, followed by extraction with an acidified solvent and partitioning salts. mdpi.commdpi.com The validation of such methods demonstrates that the use of TBT-d27 ensures accuracy and reproducibility. mdpi.com

Below is a table summarizing a validated QuEChERS extraction procedure employing TBT-d27.

| Step | Procedure | Details |

| 1. Sample Preparation | A dry sediment sample (e.g., 0.125 g) is weighed into a tube. | |

| 2. Internal Standard Spiking | 25 µL of a TBT-d27 solution is added as the internal standard. | mdpi.commdpi.com |

| 3. Hydration | 200 µL of MiliQ water is added and the sample is vortexed. | mdpi.commdpi.com |

| 4. Extraction | 250 µL of 5% formic acid in acetonitrile (B52724) is added. | mdpi.commdpi.com |

| 5. Salting Out | 100 mg of ammonium (B1175870) acetate (B1210297) is added to the iced sample. | mdpi.commdpi.com |

| 6. Extraction & Shaking | The sample is extracted via ultrasonication for 5 minutes and then shaken for 15 minutes. | mdpi.commdpi.com |

| 7. Analysis | The resulting extract is analyzed by LC-MS/MS. | mdpi.commdpi.com |

Solid-Phase Extraction and Derivatization Approaches for Organotin Speciation

For the analysis of organotins by gas chromatography (GC), a derivatization step is required to increase the volatility of the compounds. sciex.compjoes.com A common approach is ethylation using sodium tetraethylborate (NaBEt4), which converts the polar organotin chlorides into more volatile and thermally stable tetraalkylated species. gov.bc.caropme.orgpjoes.com TBT-d27 undergoes this derivatization alongside the target analytes, ensuring that any variability in the reaction efficiency is accounted for. ropme.org

Solid-phase extraction (SPE) is frequently used for the cleanup and concentration of organotins from aqueous samples or extracts. epa.goviteh.ai In a typical procedure for water analysis, the sample is buffered, spiked with TBT-d27, and then derivatized with NaBEt4. gov.bc.ca The derivatized compounds are then extracted from the water matrix, often using a liquid-liquid extraction with a solvent like dichloromethane (B109758) or by passing the sample through an SPE cartridge. gov.bc.caepa.gov

Chromatographic Separation Conditions for GC-MS/MS, LC-MS/MS, and GC-ICPMS

TBT-d27 is compatible with all major chromatographic techniques used for organotin speciation.

GC-MS/MS: This technique offers high selectivity and sensitivity for organotin analysis. A robust GC-MS/MS method has been developed for the direct analysis of underivatized butyltin compounds after extraction, using TBT-d27 as a surrogate standard. analchemres.org The method employs a high-temperature transfer line and ion source and operates in Multiple Reaction Monitoring (MRM) mode for enhanced specificity. analchemres.org

Table 2: Example GC-MS/MS Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI, 70 eV) | analchemres.org |

| MS Mode | MS/MS (Multiple Reaction Monitoring, MRM) | analchemres.org |

| Transfer Line Temp. | 310 °C | analchemres.org |

| Ion Source Temp. | 300 °C | analchemres.org |

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a preferred technique as it often avoids the need for derivatization. sciex.com Methods typically use a C18 reversed-phase column with a gradient elution of methanol (B129727) and water, both containing a small percentage of formic acid to improve ionization. researchgate.netnih.gov Detection is achieved using an electrospray ionization (ESI) source in positive ion mode, with MRM for quantification. sciex.com The use of TBT-d27 allows for precise quantification by correcting for matrix effects and instrument variability. mdpi.com

Table 3: Example LC-MS/MS MRM Transitions for TBT and TBT-d27

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Tributyltin (TBT) | 291.1 | 179.1 | mdpi.com |

GC-ICPMS: Gas chromatography coupled with inductively coupled plasma mass spectrometry is an extremely sensitive elemental detection technique. port.ac.uk It provides excellent detection limits for tin-containing compounds. When GC-ICPMS is used, quantitation can be performed using isotope dilution with TBT-d27. gov.bc.ca If isotope dilution is not performed, the method requires reporting the recovery of a suitable organotin surrogate to ensure data quality. gov.bc.cagov.bc.ca This highlights the central role of isotopic standards like TBT-d27 in achieving the highest levels of accuracy in trace metal speciation analysis.

Matrix Effect Assessment and Mitigation Strategies in Trace Analysis

In trace analysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sample matrix can significantly interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect, can cause either signal suppression or enhancement, leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity. mdpi.compubcompare.ai Components commonly found in environmental samples such as sediments—including organic matter, humic acids, heavy metals, and polycyclic aromatic hydrocarbons (PAHs)—are known to affect the nebulization and ionization of organotin compounds in the mass spectrometer's electrospray source (ESI). mdpi.com

The most effective strategy to mitigate and correct for these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) approach. mdpi.compubcompare.ai this compound is the preferred SIL-IS for TBT analysis. As TBT-d27 co-elutes with the native TBT and has nearly identical physicochemical properties, it experiences the same matrix effects as the analyte of interest. By calculating the ratio of the analyte signal to the SIL-IS signal, any signal suppression or enhancement is effectively normalized, leading to highly accurate and reliable quantification.

The assessment of matrix effects is a crucial part of method validation. It is typically evaluated by comparing the analyte's response in a standard solution to its response in a matrix extract spiked at the same concentration. A study on bottom sediments from the Odra River Estuary systematically investigated matrix effects using TBT-d27 as the internal standard. mdpi.com The study distinguished between:

Absolute Matrix Effect (MEA): This assesses the direct signal suppression or enhancement on the analyte. In the study, significant MEA was observed, with values ranging from 58% (suppression) in a sample with high PAH content to 142% (enhancement) in others, demonstrating the high variability and unpredictability of matrix interferences. mdpi.com

Relative Matrix Effect (MER): This evaluates the variability of the matrix effect across different sources (e.g., different sediment samples). For a method to be considered reproducible, the MER must be minimal.

The use of TBT-d27 proved crucial in controlling these effects. The study found that while absolute matrix effects were present, the relative matrix effect for tributyltin when corrected with TBT-d27 was only 4%. mdpi.com This value falls well within the typical acceptance criteria of <15%, confirming that the method provides fully reproducible and reliable results for the analysis of TBT in complex sediment samples, despite significant sample-to-sample variations in matrix composition. mdpi.com

Method Performance Evaluation for Comprehensive Organotin Speciation

The validation of an analytical method is essential to ensure that it is fit for its intended purpose. For the quantification of organotins using TBT-d27, method performance is rigorously evaluated across several key parameters as outlined by international guidelines, such as those from the European Medicines Agency (EMA). mdpi.com

Accuracy, Precision, and Reproducibility Studies of Quantitative Methods

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Reproducibility assesses the precision under different conditions (e.g., different days, analysts, or equipment). The use of TBT-d27 as an internal standard is fundamental to achieving high accuracy and precision.

In a validation study for the analysis of TBT in sediments, a QuEChERS extraction method coupled with LC-MS/MS and using TBT-d27 was assessed. mdpi.com Accuracy and precision were determined by analyzing spiked samples at the Lower Limit of Quantification (LLOQ) and at three different Quality Control (QC) concentration levels.

Accuracy: The method demonstrated excellent accuracy, with values ranging from 93.3% to 108.0% of the nominal concentration across all tested levels, comfortably within the acceptance criteria of 80-120% for LLOQ and 85-115% for QC samples. mdpi.com

Precision: Precision is expressed as the relative standard deviation (RSD). The within-run precision (repeatability) was found to be between 3.6% and 12.8%, while the more demanding between-run precision (intermediate precision) was between 7.9% and 13.9%. mdpi.com All values were well below the required limit of ≤20% for LLOQ and ≤15% for QC samples. mdpi.com

| Concentration Level | Spiked Conc. (ng/g) | Within-Run Precision (%RSD) (n=5) | Between-Run Precision (%RSD) (n=15) | Accuracy (%) (n=15) | Acceptance Criteria (%RSD / % Accuracy) |

| LLOQ | 1 | 12.8 | 13.9 | 98.0 | ≤20 / 80-120 |

| QC1 (Low) | 3 | 3.6 | 7.9 | 108.0 | ≤15 / 85-115 |

| QC2 (Medium) | 2500 | 5.3 | 9.8 | 93.3 | ≤15 / 85-115 |

| QC3 (High) | 4000 | 6.8 | 11.2 | 97.5 | ≤15 / 85-115 |

Table 1: Accuracy and precision data for the quantification of tributyltin in sediment using a method with this compound as an internal standard. Data sourced from a study by Kowalewska et al. mdpi.com

Selectivity and Carry-over Assessment in High-Throughput Analysis

Selectivity is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. In LC-MS/MS, high selectivity is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a specific product ion. sciex.com For TBT, the transition m/z 291.2 → 178.9 is often monitored, while for TBT-d27, the corresponding transition is m/z 318.2 → 189.9. The use of these unique mass transitions ensures that the signal is highly specific to the target compounds. A study assessed selectivity by analyzing blank sediment samples and found interference at the analyte's retention time to be only 6.1% of the signal at the LLOQ, which is well below any level that would compromise quantification. mdpi.com

Carry-over is another critical parameter, especially in high-throughput analysis where many samples are run in sequence. It refers to the appearance of a signal in a blank sample that is injected immediately after a high-concentration sample. A validation study measured carry-over by injecting a blank solution after a high-concentration standard (1000 ng/mL). The results were as follows:

Tributyltin (Analyte): 1.21% carry-over mdpi.com

Tributyltin-d27 (Internal Standard): 0.3% carry-over mdpi.com

These values are well within the stringent acceptance criteria set by the EMA (<20% for the analyte and <5% for the internal standard), demonstrating that the method is not susceptible to significant carry-over and is suitable for high-throughput applications. mdpi.com

Long-Term and Short-Term Stability of this compound Standard Solutions

The stability of standard solutions is crucial for ensuring the continued accuracy of measurements over time. Instability can lead to a drift in calibration curves and erroneous results. The stability of TBT-d27 and its non-labeled counterpart is typically assessed under various storage conditions.

ISO methods generally recommend that organotin standard solutions be used for no more than three to twelve months and should be stored in a cold, dark environment. chromatographyonline.com A detailed validation study provided specific data on the stability of stock solutions (10 µg/mL) stored at -25 °C for 30 days. mdpi.com The stability was calculated as the percentage of the initial concentration remaining after storage.

| Compound | Storage Condition | Duration | Stability (%) | Acceptance Criteria (%) |

| This compound | -25 °C | 30 days | 85 | 85-115 |

| Tributyltin (TBT) | -25 °C | 30 days | 106 | 85-115 |

| Triphenyltin (B1233371) (TPhT) | -25 °C | 30 days | 113 | 85-115 |

Table 2: Long-term stability of organotin stock solutions. Data sourced from a study by Kowalewska et al. mdpi.com

The results show that the TBT-d27 standard solution remained stable, with a concentration of 85% of its initial value, meeting the lower end of the acceptance criteria (85–115%). mdpi.com The study also evaluated the stability of analytes in processed samples, confirming their stability during freeze-thaw cycles and in the autosampler for up to 48 hours, which is essential for automated analysis sequences. mdpi.com Another study noted that storing sediment samples at -20 °C was effective for preserving organotin concentrations for at least 100 days. analchemres.org

Determination of Lower Limits of Quantification (LLOQ) and Limits of Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits define the sensitivity of the analytical method.

The use of advanced instrumentation like triple quadrupole mass spectrometers, combined with the corrective power of TBT-d27, allows for the achievement of very low detection and quantification limits required for environmental monitoring. Method validation protocols define specific criteria for establishing these limits, commonly based on the signal-to-noise ratio (S/N).

LOD: Typically established at a S/N ratio of 3. mdpi.com

LLOQ: Typically established at a S/N ratio of ≥5, with the additional requirement that precision and accuracy must be within ±20%. mdpi.comresearchgate.net

In a validated method for sediment analysis using TBT-d27, the following limits were achieved for tributyltin:

LOD: 0.6 ng/g mdpi.com

LLOQ: 1.0 ng/g mdpi.com

These low levels demonstrate the method's suitability for detecting and quantifying TBT even in minimally contaminated environmental samples, underscoring the high sensitivity afforded by the combination of LC-MS/MS and isotope dilution using this compound.

Environmental Fate and Distribution Studies Facilitated by Tributyltin Chloride D27

Monitoring of Organotin Compounds in Aquatic and Terrestrial Ecosystems

The use of deuterated compounds like TBT-d27 is a common and effective strategy in the gas chromatography-mass spectrometry (GC-MS) quantification of organotin compounds. chromatographyonline.com This approach has been fundamental in monitoring the prevalence and concentration of these pollutants in ecosystems worldwide.

Assessment of Tributyltin Contamination in Sediments and Water Columns

Tributyltin exhibits a strong tendency to bind to particulate matter and sediments, which act as a final sink for the compound. nih.govwikipedia.org This partitioning behavior means that sediments can accumulate TBT at concentrations one to four orders of magnitude greater than those found in the overlying water column. epa.gov In the aquatic environment, TBT has low solubility and readily adsorbs to suspended particles, which eventually settle into the sediment. frontiersin.org This process makes sediment not only a reservoir but also a potential long-term source of pollution. frontiersin.org

The analysis of TBT in these matrices is challenging due to low concentrations in water and complex interferences in sediments. The European Water Framework Directive, for instance, sets a very low environmental quality standard (EQS) for TBT in sediment at 5 µg/kg. analchemres.orgarpat.toscana.it To meet such stringent requirements, highly sensitive methods are necessary. Isotope dilution analysis, employing TBT-d27, is a preferred method. It involves adding a known amount of the labeled standard to the sample at the beginning of the analytical process. researchgate.net Because the labeled and unlabeled TBT behave almost identically during extraction and analysis, the ratio of the two measured by the mass spectrometer allows for a very accurate calculation of the native TBT concentration, regardless of incomplete recovery. arpat.toscana.it

| Environmental Compartment | Location Type | Concentration Range | Reference |

|---|---|---|---|

| Water | Coastal Waters & Estuaries | 1 - 10 ng/L | esaa.org |

| Water | Marinas & Major Ports | 20 - 460 ng/L | esaa.org |

| Water | Freshwater | up to 7.1 µg/L | esaa.org |

| Sediment | Coastal Areas (most samples) | < 100 µg/kg | esaa.org |

| Sediment | Coastal Areas (some samples) | > 1000 µg/kg | esaa.org |

| Sediment | Freshwater | up to 3.7 mg/kg | esaa.org |

Quantification of Organotin Loadings in Biota and Food Webs

TBT is readily bioaccumulated by aquatic organisms, with bioconcentration factors (BCF) reported to be greater than 6,000. nih.gov Organisms can be exposed to TBT through the water column, sediment, and ingestion of contaminated food. researchgate.net This accumulation can lead to biomagnification in organisms higher up the food chain, although the extent of this is debated. wikipedia.org The primary source of human exposure to organotin compounds is through the consumption of seafood. chromatographyonline.com

Accurate quantification of TBT and its metabolites in biological tissues is essential for assessing ecological risk and human exposure. The lipophilic nature of organotin compounds means they tend to accumulate in adipose tissue. researchgate.net Analytical procedures for biota often involve complex extraction steps to separate the target compounds from the fatty matrix. nih.govnih.gov The use of TBT-d27 as an internal standard is crucial in these methods to correct for matrix effects and ensure the accuracy of the results, which is vital for understanding accumulation patterns in different tissues and organs, such as the higher concentrations of butyltins found in fish liver compared to muscle tissue. cambridge.org

| Organism Type | Concentration Range (ng/g dry weight) | Location Context | Reference |

|---|---|---|---|

| Mussels (Whole Tissue) | <1 to 655 ng/g | Croatian Adriatic Coast (2016-2023) | frontiersin.org |

| Bivalves | up to 6.39 mg/kg | General Environmental Levels | esaa.org |

| Gastropods | up to 1.92 mg/kg | General Environmental Levels | esaa.org |

| Fish | up to 11 mg/kg | General Environmental Levels | esaa.org |

Elucidation of Biotic and Abiotic Degradation Pathways of Tributyltin

TBT in the environment is subject to both biotic and abiotic degradation processes. These pathways involve the sequential removal of butyl groups from the tin atom, a process known as debutylation or dealkylation. waterquality.gov.auepa.govresearchgate.net This leads to the formation of less toxic degradation products: Dibutyltin (B87310) (DBT), Monobutyltin (B1198712) (MBT), and finally inorganic tin. researchgate.netmdpi.com

Microbial Degradation Processes (Aerobic and Anaerobic Debutylation)

Biodegradation is the primary breakdown pathway for TBT in both water and sediments. epa.gov A variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade TBT. researchgate.netresearchgate.netmdpi.com The degradation proceeds through successive dealkylation, and some microbes can utilize TBT as a carbon source. mdpi.com

Aerobic Degradation: Under aerobic conditions, microbial degradation of TBT occurs, but the rate can be influenced by factors such as the presence of a secondary carbon source. epa.gov In one study, the half-life of TBT exposed to microbial degradation under aerobic conditions was reported to be five months. epa.gov

Anaerobic Degradation: Degradation can also occur in anaerobic (oxygen-depleted) environments. The half-life of TBT under anaerobic conditions has been reported to be 1.5 months, suggesting that in some cases, anaerobic degradation may be faster. epa.gov However, other studies indicate that under anaerobic conditions in sediment, the half-life can be in the order of years. researchgate.netresearchgate.net

Studies investigating these microbial processes often use isotopically labeled TBT to trace its fate in microcosm experiments. By spiking sediment or water with TBT-d27, researchers can accurately monitor its disappearance and the corresponding formation of deuterated DBT and MBT, allowing for the calculation of precise degradation rates. researchgate.net For example, a study on extremophile bacteria from the Atacama Desert found that Moraxella osloensis could achieve approximately 80% degradation of TBT in 7 days, with a calculated half-life of 4.3 days in the culture. nih.gov

Photolytic and Chemical Transformation Mechanisms in Aquatic Environments

In the aquatic environment, TBT is subject to abiotic degradation, primarily through photolysis (degradation by sunlight). epa.gov The concentration of TBT in the surface microlayer of water may enhance its breakdown via photolysis. waterquality.gov.au However, the half-life for photolysis due to sunlight can be quite long, with some studies reporting it to be greater than 89 days. waterquality.gov.auepa.gov

Heterogeneous photocatalysis has also been explored as a degradation mechanism. One study demonstrated that under laboratory conditions with a catalyst (TiO2) and UV light, a 99.8% degradation of TBT in water was achieved after 30 minutes, compared to only 10% degradation by photolysis alone under the same conditions. nih.gov This indicates that hydroxyl radical attacks are an effective pathway for TBT degradation. nih.gov The precise quantification needed for such kinetic studies relies on analytical methods that can accurately measure rapid changes in concentration, a task well-suited for isotope dilution techniques using TBT-d27.

Persistence and Half-Life Determination in Diverse Environmental Compartments

The persistence of TBT, often expressed as its half-life (the time it takes for half of the initial amount to degrade), varies significantly depending on the environmental compartment and conditions. epa.gov The accurate determination of these half-lives is crucial for environmental risk assessment and relies on long-term monitoring studies where precise measurements are paramount. The use of TBT-d27 as an internal standard ensures the reliability of these measurements over time.

TBT is very persistent in sediment, particularly in anoxic (oxygen-free) conditions, where half-lives can range from several years to decades. frontiersin.orgnih.gov In the water column, it degrades more rapidly. frontiersin.org

| Environmental Compartment | Condition | Reported Half-Life | Reference |

|---|---|---|---|

| Water Column | Marine/Freshwater | Several days to weeks | wikipedia.orgepa.gov |

| Soil | Aerobic | ~116 days (15-20 weeks) | epa.govnih.gov |

| Soil | Anaerobic | ~815 days | epa.gov |

| Sediment | General | Several months to >1 year | epa.gov |

| Sediment | Aerobic (surficial) | 360 - 775 days | epa.govresearchgate.net |

| Sediment | Anoxic/Anaerobic | Several years to decades | frontiersin.orgnih.govresearchgate.net |

Investigations into Bioaccumulation and Trophic Transfer of Organotins

The persistence and high toxicity of organotin compounds, particularly TBT, in aquatic environments have prompted extensive research into their bioaccumulation and movement through food webs. Accurate quantification, often supported by the use of standards like TBT-d27, is fundamental to understanding these processes.

Bioaccumulation Dynamics in Aquatic Organisms

Bioaccumulation refers to the process by which organisms absorb and concentrate contaminants from their environment, including water, sediment, and food. Organotins, being lipophilic, have a high potential for bioaccumulation in the tissues of aquatic organisms. Studies have shown that the extent of bioaccumulation can vary significantly depending on the species, its metabolic capabilities, and the environmental conditions.

For instance, research on the bioaccumulation of TBT in various marine organisms has revealed a wide range of bioconcentration factors (BCFs), which quantify the accumulation of a chemical from water into an organism. The use of deuterated standards in the analysis of tissue samples is critical for obtaining reliable BCF values.

Table 1: Illustrative Bioconcentration Factors (BCFs) for Tributyltin in Various Aquatic Organisms (Note: This table is a composite of representative data from various studies and is intended for illustrative purposes. The original studies would have used analytical methods reliant on standards like TBT-d27 for accuracy.)

| Organism | Tissue | Bioconcentration Factor (BCF) |

| Mytilus edulis (Blue mussel) | Whole body | 1,000 - 10,000 |

| Oncorhynchus mykiss (Rainbow trout) | Muscle | 500 - 2,500 |

| Crassostrea gigas (Pacific oyster) | Soft tissues | 2,000 - 50,000 |

| Acartia tonsa (Copepod) | Whole body | 100 - 1,000 |

Biomagnification Potential in Marine and Freshwater Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This phenomenon is of particular concern for persistent and bioaccumulative substances like organotins. Trophic Magnification Factors (TMFs), which are calculated from the slope of the relationship between contaminant concentrations and the trophic level of organisms in a food web, are used to quantify biomagnification. A TMF value greater than one indicates that the contaminant is biomagnifying.

Studies investigating the trophic transfer of organotins have utilized stable isotope analysis (δ¹⁵N) to determine the trophic position of different species. In a notable study on the marine food web of Bohai Bay, North China, deuterated organotin standards, including TBT-d27, were used for the accurate determination of organotin concentrations in various organisms. nih.gov This research revealed that while triphenyltin (B1233371) (TPT) showed significant biomagnification with a TMF of 3.70, TBT did not exhibit a significant trend of biomagnification, with a TMF of 0.59. nih.gov This highlights the compound-specific nature of biomagnification.

Table 2: Trophic Magnification Factors (TMFs) of Organotin Compounds in a Marine Food Web (Adapted from a study where TBT-d27 was used as a deuterated standard for analytical quantification) nih.gov

| Compound | Trophic Magnification Factor (TMF) | Indication |

| Tributyltin (TBT) | 0.59 | No significant biomagnification |

| Triphenyltin (TPT) | 3.70 | Significant biomagnification |

Maternal Transfer Dynamics of Tributyltin in Vertebrate Species

Maternal transfer is a significant route of contaminant exposure for the offspring of vertebrates, where chemicals are passed from the mother to her eggs or developing embryos. This can have profound implications for the health and survival of the next generation. While specific studies focusing on the use of TBT-d27 to trace the maternal transfer of tributyltin are not prominent in the available literature, the accurate measurement of TBT concentrations in maternal tissues and offspring, a process reliant on robust analytical methods using standards like TBT-d27, is essential for quantifying this transfer.

Research has shown that TBT can be transferred from female fish to their eggs. For example, studies on Japanese whiting (Sillago japonica) have demonstrated the maternal transfer of TBT, with the compound being distributed to various tissues in the parent fish and subsequently to the spawned eggs. Such investigations are crucial for understanding the transgenerational impacts of organotin pollution.

Table 3: Hypothetical Data Illustrating Maternal Transfer of Tributyltin in a Fish Species (Note: This table is for illustrative purposes to demonstrate how data on maternal transfer would be presented. Accurate quantification in such a study would necessitate the use of standards like TBT-d27.)

| Tissue | TBT Concentration in Female (ng/g wet weight) | TBT Concentration in Eggs (ng/g wet weight) | Maternal Transfer Factor (%) |

| Muscle | 150 | 50 | 33.3 |

| Liver | 800 | 50 | 6.3 |

| Ovary | 1200 | 50 | 4.2 |

Mechanistic Toxicological and Ecotoxicological Research on Tributyltin Utilizing Tributyltin Chloride D27 As an Analytical Tool

Cellular and Subcellular Mechanisms of Tributyltin Toxicity

Endoplasmic Reticulum (ER) Stress Induction and Unfolded Protein Response

Tributyltin chloride (TBTCL) is a known inducer of endoplasmic reticulum (ER) stress. nih.govnih.govosti.gov Research has shown that exposure to TBT leads to the accumulation of unfolded proteins in the ER lumen, triggering the unfolded protein response (UPR). nih.govosti.gov Studies in human neuroblastoma SH-SY5Y cells demonstrated that TBT induces key ER stress markers, including GRP78, CHOP, spliced XBP1 mRNA, and phosphorylated eIF2α. nih.govosti.gov Similarly, in Leydig cells, TBTCL was found to cause ER stress, which was identified through RNA sequencing analyses as a potential mechanism for its cytotoxicity. nih.gov The inhibition of ER stress has been shown to lessen the downstream toxic effects of TBT, such as apoptosis and cell cycle arrest, highlighting the central role of ER stress in TBT's mechanism of action. nih.gov

Autophagy Pathway Modulation and Dysregulation

Tributyltin chloride disrupts the autophagy pathway, a critical cellular process for degrading and recycling cellular components. In Leydig and Sertoli cells, TBTCL has been shown to inhibit autophagy flux. nih.govnih.gov This disruption of autophagy is closely linked to the induction of ER stress. nih.govnih.gov Research indicates that inhibiting ER stress can alleviate the TBTCL-induced inhibition of autophagy. nih.gov Conversely, modulating the autophagy pathway can impact the severity of TBT-induced cell damage; activating autophagy can alleviate apoptosis and cell cycle arrest, while inhibiting it can exacerbate these effects. nih.gov This interplay demonstrates that autophagy dysregulation is a significant contributor to TBT's cellular toxicity.

Induction of Apoptosis and Cell Cycle Arrest in Somatic Cells

Tributyltin is a potent inducer of apoptosis, or programmed cell death, and can cause cell cycle arrest in various somatic cells. nih.govnih.gov In murine thymocytes, TBT-induced apoptosis is characterized by a caspase-dependent pathway. nih.gov Studies on Leydig cells have shown that TBTCL induces both apoptosis and cell cycle arrest. nih.gov These effects are linked to upstream events such as ER stress and autophagy dysregulation. nih.gov The inhibition of ER stress was found to attenuate TBTCL-induced apoptosis and cell cycle arrest. nih.gov Furthermore, TBT has been observed to increase the number of apoptotic cells and activate pro-apoptotic proteins like caspases and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov

Mitochondrial Dysfunction, Oxidative Stress, and Energy Metabolism Perturbations

Tributyltin targets mitochondria, leading to dysfunction, oxidative stress, and disruptions in energy metabolism. nih.govcore.ac.uk Low concentrations of TBT can decrease the mitochondrial membrane potential and trigger the release of cytochrome c, a key event in the intrinsic pathway of apoptosis. nih.govcore.ac.uk This process appears to involve the interaction of TBT with the adenine (B156593) nucleotide translocator, a component of the mitochondrial permeability transition pore. nih.gov In trout blood cells, TBT exposure led to significant morphological changes in mitochondria, including swelling and disruption of the cristae. core.ac.uk Furthermore, TBT induces oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov This oxidative stress is an early event in TBT-induced apoptosis in murine thymocytes. nih.gov

Interference with Intracellular Ion Homeostasis (e.g., Calcium Overload)

Tributyltin significantly interferes with intracellular ion homeostasis, particularly that of calcium (Ca2+). nih.govnih.govnih.gov Studies have demonstrated that TBT can increase intracellular Ca2+ concentrations. nih.govnih.gov This is thought to occur through the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. nih.govnih.gov In human neuroblastoma cells, the TBT-induced increase in intracellular Ca2+ was a key factor in triggering ER stress. nih.gov The release of Ca2+ from the ER by TBT depletes these stores, which can disrupt a wide range of cellular signaling processes that rely on precise Ca2+ regulation. nih.govnih.gov

Endocrine Disrupting Effects and Hormonal Regulation by Tributyltin

Tributyltin is a well-established endocrine-disrupting chemical (EDC) that interferes with hormonal systems. nih.govnih.govamerican.edu Its primary endocrine mechanism of action involves interactions with nuclear receptors, specifically the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ). nih.govresearchgate.net By binding to these receptors, TBT can alter gene expression pathways involved in reproduction, development, and metabolism. nih.gov For example, TBT has been shown to be an estrogen synthesis inhibitor, preventing the conversion of testosterone (B1683101) to estrogen. american.edu This disruption of hormone synthesis can have significant consequences for development and physiological function. american.edu Furthermore, TBT has been shown to activate estrogen receptors (ERs) in adipose cells, suggesting a complex and multifaceted interaction with the endocrine system. epa.gov The ability of TBT to engage multiple nuclear receptor pathways underscores its potency as an endocrine disruptor. nih.gov

Table of Research Findings on Tributyltin Toxicity

| Cellular/Subcellular Target | Observed Effect of Tributyltin | Key Molecular Markers/Events | Model System | References |

|---|---|---|---|---|

| Endoplasmic Reticulum | Induces ER Stress | Increased GRP78, CHOP, spliced XBP1, phosphorylated eIF2α | Human neuroblastoma SH-SY5Y cells, Leydig cells | nih.govnih.govosti.gov |

| Autophagy Pathway | Inhibits Autophagy Flux | Linked to ER stress | Leydig and Sertoli cells | nih.govnih.gov |

| Cell Cycle and Apoptosis | Induces Apoptosis and Cell Cycle Arrest | Caspase activation, increased Bax/Bcl-2 ratio | Murine thymocytes, Leydig cells | nih.govnih.govnih.gov |

| Mitochondria | Induces Mitochondrial Dysfunction | Decreased membrane potential, cytochrome c release, morphological changes | Rat liver mitochondria, trout blood cells | nih.govcore.ac.uk |

| Ion Homeostasis | Increases Intracellular Calcium | Release of Ca2+ from ER | Human neuroblastoma SH-SY5Y cells, rat hepatocytes | nih.govnih.govnih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| Tributyltin chloride-d27 |

| Tributyltin chloride |

| GRP78 |

| CHOP |

| XBP1 |

| eIF2α |

| Bax |

| Bcl-2 |

| Cytochrome c |

| Retinoid-X receptor (RXR) |

| Peroxisome proliferator-activated receptor γ (PPARγ) |

| Estrogen |

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis Function

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates stress responses, metabolism, and immune function. wikipedia.orgclevelandclinic.org Research has demonstrated that tributyltin is a potent disruptor of the HPA axis. Studies in female rats have shown that exposure to TBT can lead to a functional dissociation between the components of the axis, specifically affecting the levels of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone. nih.gov

Key findings indicate that TBT can induce abnormal morphophysiology in the pituitary and adrenal glands. nih.gov This disruption is associated with inflammation and an increase in the expression of inducible nitric oxide synthase in the hypothalamus. nih.gov The accurate determination of TBT concentrations in tissues like the hypothalamus, pituitary, and adrenal glands is crucial to establishing these dose-response relationships. The use of analytical methods employing this compound as an internal standard is essential for achieving the required accuracy and precision in these complex biological matrices.

Table 1: Reported Effects of Tributyltin on HPA Axis Function

| Finding | Organ System Affected | Associated Changes | Reference |

|---|---|---|---|

| Functional Dissociation | HPA Axis | Altered levels of CRH, ACTH, and corticosterone | nih.gov |

| Morphophysiological Abnormalities | Pituitary and Adrenal Glands | Changes in gland structure and function | nih.gov |

| Inflammation | Hypothalamus | Increased expression of inducible nitric oxide synthase | nih.gov |

Disruption of Steroid Hormone Homeostasis and Signaling Pathways

Tributyltin is a well-established endocrine-disrupting chemical (EDC) that significantly interferes with steroid hormone balance and signaling. ontosight.aiibl-international.com Its effects on the male reproductive system, for instance, have been linked to the disruption of Sertoli cell function, which is critical for spermatogenesis. nih.gov Research using Sertoli cell models has shown that TBT can induce apoptosis and cell cycle arrest. nih.gov Furthermore, TBT exposure is linked to abnormalities in the hypothalamic-pituitary-gonadal (HPG) axis, partly through the disruption of kisspeptin (B8261505) and leptin signaling, which are crucial for reproductive control. nih.gov

The investigation of how TBT disrupts steroid hormone homeostasis requires robust analytical techniques to simultaneously measure the toxicant and the endogenous hormones. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a state-of-the-art method for quantifying a panel of steroid hormones. ibl-international.comnih.gov To correlate the observed hormonal changes with TBT exposure levels accurately, this compound is employed as an internal standard in the corresponding TBT analysis, ensuring reliable quantification of the causative agent. mdpi.com

Nuclear Receptor Agonism, particularly Retinoid X Receptors (RXR)

One of the primary molecular mechanisms behind TBT's toxicity is its interaction with nuclear receptors. TBT is a potent agonist for the Retinoid X Receptor (RXR), a key regulator of development, cell differentiation, and metabolism. nih.govresearchgate.netnih.gov RXR functions by forming heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). frontiersin.org

By binding to and activating RXR, TBT can improperly initiate a cascade of gene expression, leading to profound physiological disturbances. researchgate.net This has been most famously demonstrated in marine snails, where TBT-induced RXR activation causes a sexual anomaly known as imposex. nih.gov Studies on the gastropod Tritia mutabilis have shown that TBT exposure alters RXR gene expression and is associated with global DNA demethylation during embryonic development. nih.gov Establishing the concentration at which these effects occur requires precise measurement of TBT in tissues, a task for which isotope dilution analysis with this compound is ideally suited.

Table 2: Tributyltin as a Nuclear Receptor Agonist

| Receptor | Type of Interaction | Consequence of Interaction | Reference |

|---|---|---|---|

| Retinoid X Receptor (RXR) | Agonism | Endocrine disruption, imposex in gastropods, altered gene expression | nih.govresearchgate.net |

Neurotoxicity and Immunotoxicity Investigations of Tributyltin

Effects on Neuronal Viability, Differentiation, and Synaptic Plasticity

Tributyltin exhibits significant neurotoxicity, with studies demonstrating its adverse effects on nerve cells. smolecule.comontosight.ai Research using rat organotypic hippocampal slice cultures has revealed that TBT induces the production of reactive oxygen species (ROS), lipid peroxidation, and ultimately, neuronal cell death. nih.gov A key mechanism identified in this process is the inhibition of glutathione (B108866) S-transferase (GST), an important enzyme in cellular detoxification. nih.gov

Furthermore, in vitro studies on neuroblastoma cell lines have shown that TBT can inhibit neurite outgrowth and cause cell death at concentrations significantly lower than other organotin compounds. science.gov Given TBT's ability to permeate neural tissue, its presence in the brain is a critical factor in its neurotoxic profile. kyushu-u.ac.jp The accurate quantification of TBT in neuronal tissues and cell culture models is fundamental to understanding its mechanisms of neurotoxicity. The use of this compound as an internal standard ensures that the measured concentrations, often in the low nanomolar range, are accurate and reliable.

Modulation of Immune Cell Function and Immunosuppressive Effects

The immune system is a primary target for tributyltin toxicity. smolecule.comontosight.ai TBT has been shown to be toxic to a range of immune cells, including T-cells, macrophages, and natural killer (NK) cells, often by inducing apoptosis (programmed cell death). science.govnih.gov Studies on human NK cells, which are crucial for defending against tumors and viral infections, found that even a brief exposure to TBT caused a persistent decrease in their ability to bind and destroy target cells. nih.gov

In murine macrophage cell lines, TBT exposure leads to increased expression of tumor necrosis factor-alpha (TNFα) mRNA and activates caspase-3, a key enzyme in the apoptotic pathway. nih.gov The immunotoxic effects of TBT, which can occur at nanomolar concentrations, underscore the need for highly sensitive analytical methods. science.gov By using this compound in isotope dilution mass spectrometry, researchers can confidently link specific immunosuppressive effects to precise TBT exposure levels.

Table 3: Summary of TBT Immunotoxic Effects

| Immune Cell Type | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Human Natural Killer (NK) Cells | Decreased cytotoxicity and target cell binding | Reduced expression of CD16 and CD56 surface markers | nih.gov |

| Murine Macrophages (J774.1) | Induction of apoptosis | Increased TNFα mRNA expression, caspase-3 activation | nih.gov |

Reproductive and Developmental Toxicology Studies of Tributyltin

Tributyltin is a potent reproductive and developmental toxicant. ontosight.ai Its effects are evident across various species, from invertebrates to mammals. In female rats, multi-generational exposure to TBT has been shown to impair reproductive function, delay sexual maturation (vaginal opening), and alter the anogenital distance in female pups, suggesting a masculinizing effect. nih.gov In males, TBT targets Sertoli cells, causing cell cycle arrest and apoptosis, which can disrupt sperm production. nih.gov

A direct application of this compound as an analytical tool is found in studies tracking the bioaccumulation of TBT from mother to offspring. In a study on Japanese whiting, TBTCl–d27 was spiked into egg samples as an internal standard to accurately quantify the amount of TBT transferred to the eggs after dietary exposure of the maternal fish. kyushu-u.ac.jp This type of analysis is critical for understanding maternal transfer and the risks posed to developing embryos. Without the use of a stable isotope-labeled standard like this compound, it would be difficult to obtain the precise quantitative data needed to assess such reproductive and developmental risks. kyushu-u.ac.jp

Imposex Induction and Reproductive Abnormalities in Gastropod Mollusks

Tributyltin is a potent endocrine disruptor, famously known for inducing "imposex"—the imposition of male sexual characteristics onto female gastropod mollusks. nih.govontosight.aifrontiersin.org This phenomenon, which includes the development of a penis and vas deferens in females, can lead to sterilization and population decline. researchgate.net Research utilizing this compound for precise quantification has been crucial in elucidating the mechanisms behind this toxicity.

Studies on various gastropod species have demonstrated that TBT exposure disrupts normal endocrine function. One of the leading hypotheses, supported by extensive research, involves the abnormal modulation of the retinoid X receptor (RXR). nih.gov In the gastropod Nucella lapillus, exposure to environmentally relevant concentrations of TBT was found to alter the transcription of the RXR gene in a tissue- and sex-specific manner. nih.gov Similarly, in the purple snail (Plicopurpura pansa), exposure to tributyltin chloride was shown to induce imposex and was accompanied by a significant increase in RXR messenger RNA (mRNA) levels in the digestive gland and penis-forming area of females. unimore.it The use of this compound as an internal standard in these types of studies allows researchers to correlate the exact tissue concentration of TBT with the observed changes in gene expression and the severity of imposex development. mdpi.comropme.org

Table 1: Research Findings on TBT-Induced Imposex in Gastropods

| Species | Observed Effects | Key Molecular Findings |

| Nucella lapillus | Imposex induction (development of male sexual characters in females). | Altered transcription of the retinoid X receptor (RXR) gene in the central nervous system and penis/penis-forming area. nih.gov |

| Plicopurpura pansa | Induction of imposex and biphallia (development of two penises). | Increased mRNA expression of RXR in the digestive gland and penis-forming area of imposexed females. unimore.it |

| Marine Gastropods (General) | Widespread imposex leading to reproductive failure and population decline. | Mechanisms proposed include elevation of free testosterone and inhibition of cytochrome P450 aromatase. researchgate.net |

Effects on Spermatogenesis and Sertoli Cell Function

Tributyltin compounds are also recognized as potent toxicants to the male reproductive system in vertebrates. Research has focused on their impact on spermatogenesis, with Sertoli cells—the "nurse" cells essential for sperm development—being a primary target. Analytical methods employing this compound have enabled researchers to precisely quantify TBT concentrations in testicular tissues and cell cultures, linking exposure to specific cellular and molecular damage. nih.govmdpi.com

Studies using Sertoli cells as a model have shown that tributyltin chloride induces apoptosis (programmed cell death) and cell cycle arrest. nih.gov The underlying mechanisms involve the activation of endoplasmic reticulum (ER) stress and the disruption of autophagy. nih.gov Further research on Sertoli-germ cell co-cultures has revealed that TBT exposure triggers a rapid increase in intracellular calcium, followed by the generation of reactive oxygen species (ROS), leading to oxidative damage and cell death. nih.gov These events are associated with the activation of stress-related signaling pathways, including p38 and JNK phosphorylation, and mitochondrial depolarization, culminating in caspase-3 activation. nih.gov In-vivo studies have confirmed that TBT exposure can disrupt the blood-testis barrier and cause significant histopathological damage to the testis. nih.gov Research has also shown that TBT can down-regulate the expression of critical genes for Sertoli cell function, such as Sox9. frontiersin.org

Table 2: Effects of Tributyltin Chloride on Sertoli Cell Function

| Experimental System | Observed Cellular Effects | Key Molecular Mechanisms |

| Sertoli Cells (in vitro) | Apoptosis and cell cycle arrest. | Activation of endoplasmic reticulum (ER) stress and disruption of autophagy. nih.gov |

| Sertoli-Germ Cell Co-culture | Oxidative damage and cell death (apoptosis and necrosis). | Initial rise in intracellular Ca2+, ROS generation, glutathione depletion, mitochondrial depolarization, and caspase-3 activation. nih.gov |

| Rat Testis (in vivo) | Disruption of the blood-testis barrier, histopathological damage. | Increased tin content in the testis, reduced levels of the protein Tesmin. nih.gov |

| Rat Testis (in vivo, regeneration model) | Impaired Sertoli cell function. | Down-regulation of key Sertoli cell gene expression, including Fshr, Dhh, and Sox9. frontiersin.org |

Developmental Abnormalities and Larval Sensitivity in Aquatic Species

The early life stages of many aquatic organisms are exceptionally sensitive to chemical contaminants. TBT is a well-documented developmental toxicant, causing a range of abnormalities and increasing mortality in the embryos and larvae of numerous species. frontiersin.org The use of this compound as a tracer or analytical standard is critical for this area of research, as it allows for the accurate determination of TBT in exposure water and within the organisms themselves (bioaccumulation), which is necessary to establish clear dose-response relationships. europa.euresearchgate.net

In fish, TBT exposure during early development can reduce hatchability and cause a variety of malformations, including dorsal curvature, severely twisted tails, and pericardial edema. frontiersin.org Studies on the minnow Phoxinus phoxinus found that TBT exposure led to increased mortality, body axis deformation, paralysis, and opaque eyes in larvae. nih.gov Histological analysis revealed degenerative changes in the skin, kidneys, skeletal muscle, and central nervous system. nih.gov Similar developmental toxicity has been observed in other aquatic vertebrates. For instance, related organotin compounds have been shown to cause skeletal and ocular deformations in the endangered Chinese sturgeon (Acipenser sinensis) and multiple malformations in amphibian embryos. frontiersin.orgpnas.org TBT also affects invertebrate development, inducing malformations in the embryos of bivalve mollusks like Mytilus galloprovincialis and causing cytogenetic damage in Mytilus edulis embryos. frontiersin.org

Table 3: Developmental Toxicity of Tributyltin in Various Aquatic Species

| Species | Life Stage | Observed Abnormalities/Effects |

| Minnow (Phoxinus phoxinus) | Embryo/Larva | Increased mortality, body axis deformation, paralysis, opaque eyes, and degenerative tissue changes. nih.gov |

| Bivalve (Mytilus galloprovincialis) | Embryo | Malformations. frontiersin.org |

| Bivalve (Crassostrea gigas) | Embryo | Increased mortality. frontiersin.org |

| Marbled Rockfish (Sebastiscus marmoratus) | Embryo | Reduced hatchability, dorsal curvature, twisted tails, pericardial edema. frontiersin.org |

| Amphibian (Xenopus tropicalis) | Embryo | Abnormal eyes, enlarged proctodaeum, and narrow fins. frontiersin.org |

| Japanese Flounder (Paralichthys olivaceus) | Adult | Used TBT-d27 as a tracer to show TBT binds to specific proteins and may be excreted via mucus. researchgate.net |

Advanced Research Applications and Future Directions for Tributyltin Chloride D27

Integration of Tributyltin Chloride-d27 in Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics)

Multi-omics strategies, which integrate data from different biological levels such as the transcriptome and metabolome, are increasingly used to elucidate the mechanisms of toxicity for environmental contaminants like tributyltin (TBT). washu.edu These approaches provide a holistic view of how a substance affects an organism, from changes in gene expression to alterations in metabolic pathways. nih.govmdpi.com Studies have shown that TBT exposure can significantly alter the transcriptome, affecting pathways related to reactive oxygen species metabolism, oxidative stress, and steroid metabolism. nih.govresearchgate.net Similarly, metabolomics studies have identified changes in key metabolites following TBT exposure, offering insights into its disruptive effects on cellular function. researchgate.net

In such complex analyses, the accurate quantification of the causative agent is paramount to establishing dose-response relationships and understanding the molecular initiating events. This is the primary role of this compound. As a stable isotope-labeled internal standard, it is added to biological samples at the beginning of the analytical process. Its chemical behavior is nearly identical to the non-labeled TBT, but its increased mass is easily distinguished by mass spectrometry. This allows researchers to correct for any loss of the target analyte during sample extraction and cleanup, as well as to compensate for matrix effects that can suppress or enhance the instrument's signal. The use of this compound ensures the high precision and accuracy required to correlate specific transcriptomic and metabolomic changes with the concentration of TBT in the tissue, forming a robust foundation for mechanistic toxicology. analchemres.orgnih.gov

Development of Novel Isotopic Labeling Strategies and Analytical Techniques for Emerging Organotin Contaminants

The analysis of organotin compounds presents significant challenges due to their presence at trace levels in complex environmental matrices and their chemical properties. analchemres.orgchromatographyonline.com To meet the demand for highly sensitive and selective detection, researchers are continuously developing novel analytical techniques. A cornerstone of this development is the use of stable isotope-labeled standards, such as this compound, in isotope dilution mass spectrometry (IDMS). core.ac.uk

Recent advancements in analytical instrumentation, including gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS), rely heavily on these standards. analchemres.orgeurofins.com.au For instance, a robust GC-MS/MS method for analyzing underivatized organotin compounds in sediments uses this compound as a surrogate standard to ensure accurate and reliable results. analchemres.org These deuterated standards are essential for validating new methods and for quantifying emerging organotin contaminants that may not yet have certified reference materials available. By providing a reliable point of reference, isotopic labeling strategies enable the development of analytical methods with lower detection limits and greater accuracy, which is crucial for tracking the environmental fate of both legacy and emerging organotin pollutants. chromatographyonline.comcore.ac.uk

| Analytical Technique | Role of this compound | Key Advantages |

| GC-MS/MS | Surrogate Standard, Internal Standard | High selectivity, accurate quantification of underivatized compounds. analchemres.org |

| LC-ICP-MS | Surrogate Standard | Speciation analysis without derivatization, high sensitivity. eurofins.com.au |

| GC/MS | Surrogate Standard | Correction for recovery rates in analysis of household products. nih.gov |

Standardization and Harmonization of Analytical Protocols for Global Environmental Monitoring Programs

Effective global environmental monitoring requires that data generated by different laboratories in various countries are comparable and reliable. This necessitates the standardization and harmonization of analytical protocols. International organizations, such as the International Organization for Standardization (ISO), have established standard methods for the determination of organotin compounds in water (ISO 17353) and soil (ISO 23161). chromatographyonline.comnih.gov Similarly, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed validated test methods, such as EPA Method 8323 for organotin determination by LC-MS. chromatographyonline.comepa.gov

A key component of these standardized methods is the mandatory use of appropriate internal standards to ensure the quality and accuracy of the results. chromatographyonline.com this compound is frequently employed for this purpose. nih.gov Its use helps to minimize variability arising from different sample matrices, extraction efficiencies, and instrument performance. By providing a consistent reference point, deuterated standards facilitate the harmonization of analytical results across different monitoring programs. This allows for a more accurate global assessment of organotin contamination, helps in evaluating the effectiveness of international regulations like the IMO's ban on TBT in antifouling paints, and supports data-driven environmental policies. core.ac.ukeurofins.com.au

Emerging Research Areas in Tributyltin Bioremediation, Risk Assessment, and Regulatory Science

The application of this compound is critical in several emerging research areas aimed at mitigating the impact of TBT contamination.

Bioremediation : Research into the bioremediation of TBT-contaminated sediments and water relies on microorganisms to degrade the toxic compound into less harmful substances like dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). mdpi.comnih.govresearchgate.net To evaluate the efficiency of these biological treatments, it is essential to accurately track the concentration of TBT over time. strath.ac.uk this compound is used as an internal standard in the analytical methods that quantify the parent compound and its degradation products, providing precise data to assess the effectiveness of different microbial strains and environmental conditions. mdpi.comresearchgate.net

Risk Assessment : Assessing the health and environmental risks of TBT involves measuring its concentration in various media, including water, sediment, and food, particularly seafood. researchgate.netnih.govnih.gov Human intake of TBT is often estimated through market basket surveys. nih.gov The accuracy of these exposure estimates is fundamental to risk assessment. Using this compound in the analytical workflow ensures that the concentration data are highly reliable, which is crucial for comparing exposure levels to established tolerable daily intakes (TDI) and for understanding the potential risks to human health and sensitive aquatic species. nih.govnih.gov

Regulatory Science : Despite global restrictions, TBT persists in the environment, necessitating continued monitoring to ensure compliance with regulations. chromatographyonline.comnih.gov Regulatory science focuses on developing and validating robust analytical methods for enforcement purposes. nih.gov this compound plays a vital role in the validation of these official methods. For example, it has been used to develop and confirm the reliability of methods for detecting TBT in household products to enforce bans on its use. nih.gov The availability of such high-quality standards is indispensable for regulatory bodies to monitor the environment and protect public health effectively.

Q & A

Q. What are the critical safety protocols for handling tributyltin chloride-d27 in laboratory settings?

this compound is classified as acutely toxic, corrosive, and hazardous to aquatic life . Researchers must:

- Use PPE (gloves, lab coats, goggles) and work in fume hoods with local exhaust ventilation.

- Avoid inhalation or skin contact; store in cool, dry areas away from oxidizers.

- Implement spill containment measures (e.g., inert absorbents) to prevent environmental contamination.

- Follow GHS hazard codes (H301, H311, H314, etc.) and adhere to local regulations for disposal .

Q. How should isotopic purity (99 atom% deuterium) be verified for this compound in synthesis or procurement?

Isotopic purity is typically confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For deuterated organotins like this compound:

- Use high-resolution MS to detect non-deuterated impurities (e.g., m/z shifts corresponding to hydrogen residues).

- Compare spectral data with non-deuterated analogs (e.g., tributyltin chloride fragmentation patterns in GC-MS) .

- Validate purity claims from suppliers through independent testing, as commercial standards may lack full characterization .

Q. What experimental designs are recommended for short-term toxicity studies using this compound?

For in vivo models (e.g., zebrafish):

- Use controlled exposure setups with tank replicates, vehicle controls (e.g., DMSO), and dose gradients (e.g., 1–100 µg/L).

- Monitor endpoints like mortality, immune response, and organ-specific toxicity (liver, CNS) .

- Include negative controls and replicate experiments to account for batch variability in deuterated compounds .

Advanced Research Questions

Q. How can analytical inconsistencies in GC-MS quantification of this compound be resolved?

this compound may exhibit fragmentation under MS conditions, with key ions at m/z 292, 269, and 213 . Challenges include:

- Missing molecular ion peaks : Use lower ionization energies or alternative detectors (e.g., ICP-MS) to reduce fragmentation.

- Impurity interference : Employ high-purity solvents and pre-column derivatization (e.g., ethylation) to enhance separation .

- Calibration : Use deuterated internal standards (e.g., triphenyltin chloride-d15) to correct for matrix effects .

Q. What methodologies are effective for detecting this compound in environmental matrices (e.g., sediment, water)?

- Sample preparation : Liquid-liquid extraction (toluene or hexane) followed by cleanup with Florisil columns to remove organic interferents .

- Detection limits : Achieve sub-ppb sensitivity via GC-MS/MS in selected reaction monitoring (SRM) mode, targeting Sn-specific isotopes (e.g., m/z 120–124) .

- Validation : Cross-reference with suspended matter analysis, as tributyltin adsorption to particulates may underestimate aqueous concentrations .

Q. How do researchers reconcile conflicting data on this compound’s long-term environmental persistence?

Historical studies report high persistence, but recent suspended matter analyses suggest reduced environmental loads . To resolve contradictions:

- Conduct longitudinal studies comparing deuterated vs. non-deuterated analogs to assess degradation kinetics.

- Account for microbial degradation pathways (e.g., Candidatus spp.) that may differentially metabolize deuterated compounds.

- Validate findings using isotopic tracing in microcosm experiments .

Methodological Recommendations

- Toxicology : Prioritize organ-specific biomarkers (e.g., liver enzymes, immune cell counts) in exposure studies .

- Environmental Monitoring : Combine aqueous and particulate phase analyses to avoid underestimating tributyltin loads .

- Data Reproducibility : Archive raw spectral data and experimental protocols in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten